Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate can be synthesized through a one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates and hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned one-pot reaction. The process is scalable and suitable for producing significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying biological pathways and interactions due to its structural properties.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring plays a crucial role in binding to biological receptors, influencing various biochemical processes. Detailed studies on its exact mechanism are ongoing, but it is known to affect cellular functions through its interaction with enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
- Ethyl 5-Phenylisoxazole-3-carboxylate
- Ethyl 5-(4-Methylphenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and an adjacent carboxylate group. The presence of the cyano group on the phenyl ring is significant for its biological activity.
Structure
- Molecular Formula : C12H10N2O3
- Molecular Weight : 230.22 g/mol
- IUPAC Name : Ethyl 5-(4-cyanophenyl)-1,2-oxazole-3-carboxylate
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro tests demonstrated its effectiveness against various human cancer cell lines:
Cell Line | IC50 (µM) | % Cell Viability |
---|---|---|
HeLa (Cervical) | 20 | 34 |
MCF-7 (Breast) | 100 | 11 |
Hep-2 (Laryngeal) | 80 | 5 |
The compound exhibited a moderate inhibitory effect on cell viability, particularly in HeLa cells, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. The results indicated weak antibacterial activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | >1 |
Escherichia coli | >1 |
Pseudomonas aeruginosa | >1 |
These findings suggest that while the compound has some antibacterial potential, it may not be suitable as a standalone antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the isoxazole ring and phenyl group. Variations in these groups significantly impact biological activity:
- Cyano Group Positioning : The placement of the cyano group is critical; studies show that its presence in the para position enhances activity against certain targets.
- Substituent Effects : Different substituents on the phenyl ring can either enhance or diminish biological efficacy, indicating a need for careful design in drug development .
Study 1: Anticancer Efficacy
A study conducted on various derivatives of isoxazole compounds demonstrated that modifications to this compound could lead to enhanced anticancer properties. The most promising derivatives showed improved IC50 values compared to the parent compound, indicating that further chemical modifications could yield more potent anticancer agents .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria. While exhibiting weak activity overall, certain derivatives showed improved efficacy, suggesting avenues for further exploration in modifying the structure for better antimicrobial action .
Properties
IUPAC Name |
ethyl 5-(4-cyanophenyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-17-13(16)11-7-12(18-15-11)10-5-3-9(8-14)4-6-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKMMKWUFJZZEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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